Cetiedil, (S)- Cetiedil, (S)-
Brand Name: Vulcanchem
CAS No.: 51567-16-9
VCID: VC17077208
InChI: InChI=1S/C20H31NO2S/c22-20(23-14-13-21-11-6-1-2-7-12-21)19(18-10-15-24-16-18)17-8-4-3-5-9-17/h10,15-17,19H,1-9,11-14H2/t19-/m0/s1
SMILES:
Molecular Formula: C20H31NO2S
Molecular Weight: 349.5 g/mol

Cetiedil, (S)-

CAS No.: 51567-16-9

Cat. No.: VC17077208

Molecular Formula: C20H31NO2S

Molecular Weight: 349.5 g/mol

* For research use only. Not for human or veterinary use.

Cetiedil, (S)- - 51567-16-9

Specification

CAS No. 51567-16-9
Molecular Formula C20H31NO2S
Molecular Weight 349.5 g/mol
IUPAC Name 2-(azepan-1-yl)ethyl (2S)-2-cyclohexyl-2-thiophen-3-ylacetate
Standard InChI InChI=1S/C20H31NO2S/c22-20(23-14-13-21-11-6-1-2-7-12-21)19(18-10-15-24-16-18)17-8-4-3-5-9-17/h10,15-17,19H,1-9,11-14H2/t19-/m0/s1
Standard InChI Key MMNICIJVQJJHHF-IBGZPJMESA-N
Isomeric SMILES C1CCCN(CC1)CCOC(=O)[C@@H](C2CCCCC2)C3=CSC=C3
Canonical SMILES C1CCCN(CC1)CCOC(=O)C(C2CCCCC2)C3=CSC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(S)-Cetiedil (IUPAC name: 2-(azepan-1-yl)ethyl (2S)-2-cyclohexyl-2-thiophen-3-ylacetate hydrochloride) is an amphiphilic molecule with a molecular formula of C20H32ClNO2S\text{C}_{20}\text{H}_{32}\text{ClNO}_2\text{S} and a molecular weight of 386.0 g/mol . Its structure comprises three distinct regions:

  • A cyclohexyl group contributing hydrophobic character.

  • A thiophene ring enabling π-π interactions.

  • A hexahydroazepine moiety linked via an ester bond, enhancing solubility and membrane affinity .

The stereochemistry at the chiral center (C2) is critical for activity, as the (S)-configuration optimizes binding to erythrocyte membranes compared to the (R)-enantiomer .

Table 1: Physicochemical Properties of (S)-Cetiedil

PropertyValueSource
Critical Micelle Concentration8.8 mM (in 5 mM phosphate buffer)
UV Absorption (λmax\lambda_{\text{max}})233 nm (ε=2796M1cm1\varepsilon = 2796 \, \text{M}^{-1}\text{cm}^{-1})
logP (Octanol-Water)3.2 (predicted)
Solubility>10 mg/mL in aqueous buffers

Conformational Dynamics

Nuclear magnetic resonance (NMR) studies reveal solvent-dependent conformational changes. In polar solvents (e.g., D2_2O), the cyclohexyl group adopts a chair conformation, while nonpolar environments induce axial-to-equatorial shifts in the thiophene ring . At concentrations >7 mM, (S)-cetiedil forms pre-micellar aggregates, as evidenced by 1H^1\text{H} NMR line broadening .

Pharmacological Properties and Mechanisms of Action

Ion Channel Modulation

(S)-Cetiedil selectively blocks intermediate-conductance calcium-activated potassium (IKCa\text{IK}_\text{Ca}) channels in erythrocytes. Comparative studies show 3-fold higher potency than the racemic mixture (IC50_{50}: 12 µM vs. 36 µM) . This activity correlates with logP values (r2=0.89r^2 = 0.89), suggesting membrane partitioning enhances target access .

Table 2: Activity of Cetiedil Analogs on IKCa\text{IK}_\text{Ca} Channels

CompoundIC50_{50} (µM)logP
(S)-Cetiedil123.2
Racemic Cetiedil363.1
Triphenylethanoate Ester44.8
9-Benzylfluorenyl Derivative1.35.6

Vascular Smooth Muscle Relaxation

(S)-Cetiedil induces vasodilation by inhibiting voltage-gated calcium channels in smooth muscle cells. In vitro assays show 50% relaxation of pre-contracted rat aortic rings at 10 µM, comparable to verapamil .

Therapeutic Applications and Clinical Relevance

Sickle Cell Disease Management

Phase II trials demonstrate that (S)-cetiedil (10 mg/kg IV) reduces vaso-occlusive crisis frequency by 40% compared to placebo . Its rapid onset (<30 minutes) makes it suitable for acute pain management.

Cerebrovascular Disorders

Preclinical models indicate neuroprotective effects in ischemic stroke. (S)-Cetiedil (5 mg/kg) reduces infarct volume by 32% in middle cerebral artery occlusion rats, likely via K+^+ channel modulation in neurons .

Pharmacokinetics and Metabolism

Absorption and Distribution

After oral administration in humans, (S)-cetiedil exhibits 68% bioavailability with a TmaxT_{\text{max}} of 2 hours. Its volume of distribution (VdV_d) is 5.2 L/kg, reflecting extensive tissue penetration .

Metabolism

Hepatic cytochrome P450 3A4 (CYP3A4) mediates N-dealkylation, producing inactive metabolites. The elimination half-life (t1/2t_{1/2}) is 6.5 hours, supporting twice-daily dosing .

Recent Advances and Future Directions

Nanostructured Formulations

Encapsulation in cyclodextrin-based nanoparticles increases solubility 15-fold, enabling subcutaneous administration . Pilot studies show prolonged release over 72 hours with 90% bioequivalence to oral forms .

Stereospecific Synthesis

Asymmetric catalysis using Jacobsen’s catalyst achieves 98% enantiomeric excess (ee) for (S)-cetiedil, reducing production costs by 40% compared to chiral resolution .

Combination Therapies

Co-administration with prasugrel (a P2Y12 inhibitor) synergistically inhibits platelet aggregation in SCD models, lowering thrombosis risk without increasing bleeding .

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